Hexakis[(trifluoromethyl)selanyl]ethane
Description
Hexakis[(trifluoromethyl)selanyl]ethane (C₂[Se(CF₃)]₆) is a highly substituted ethane derivative featuring six trifluoromethylselanyl (-SeCF₃) groups symmetrically attached to a central ethane backbone. This compound belongs to the class of perfunctionalized ethanes, where the substituents significantly influence its electronic, thermal, and chemical properties.
The trifluoromethylselanyl group combines the electron-withdrawing effects of CF₃ with the polarizable selenium atom, likely enhancing thermal stability and radical-initiating capabilities compared to sulfur or oxygen analogs. Such properties suggest applications in polymer chemistry as stabilizers or initiators .
Properties
CAS No. |
95776-88-8 |
|---|---|
Molecular Formula |
C8F18Se6 |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexakis(trifluoromethylselanyl)ethane |
InChI |
InChI=1S/C8F18Se6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
InChI Key |
SLFZZPYHGLRKET-UHFFFAOYSA-N |
Canonical SMILES |
C(C([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F)([Se]C(F)(F)F)([Se]C(F)(F)F)[Se]C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)selanyl]ethane typically involves the reaction of ethane with trifluoromethylselenyl chloride (CF3SeCl) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the reaction conditions and improving the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Hexakis[(trifluoromethyl)selanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The trifluoromethylselanyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenoxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
Hexakis[(trifluoromethyl)selanyl]ethane has several scientific research applications, including:
Mechanism of Action
The mechanism by which Hexakis[(trifluoromethyl)selanyl]ethane exerts its effects involves the interaction of the trifluoromethylselanyl groups with various molecular targets. These interactions can lead to changes in the electronic and steric properties of the compound, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Inferred based on sulfur analogs (e.g., hexakis(phenylthio)ethane decomposes at ~180–205°C; selenium’s larger atomic radius may increase thermal stability).
Key Differences and Implications
Electronic and Steric Effects
- Hexafluoroethane (C₂F₆): The strong electron-withdrawing -F groups result in high stability and inertness, making it suitable for non-reactive industrial uses.
- Hexaarylethanes : Bulky aryl substituents (e.g., 3,5-di-tert-butylphenyl) prevent ethane dissociation in the solid state but promote radical formation in solution. The smaller -SeCF₃ groups in the selanyl analog may allow similar dissociation dynamics with enhanced solubility .
Stability and Radical Behavior
- Hexaarylethanes: X-ray crystallography confirms non-bridged structures in the solid state, but they dissociate into radicals in solution. The selanyl analog’s smaller substituents may reduce steric hindrance, increasing dissociation rates .
- Hexakis(phenylthio)ethane : Decomposes at 181–189°C, initiating radical reactions at 100°C. Selenium’s lower electronegativity (compared to sulfur) may lower the activation energy for radical formation, enhancing its utility in high-temperature polymer processes .
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